![molecular formula C19H21N3O3S B2518293 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide CAS No. 477711-46-9](/img/structure/B2518293.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition properties. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, biological activities, and molecular structures, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide group attached to a benzene ring, which can be further modified with various substituents to enhance biological activity. For instance, the synthesis of high-affinity inhibitors of kynurenine 3-hydroxylase involves the introduction of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of metal complexes with benzenesulfonamide ligands involves the coordination of the sulfonamide nitrogen and other donor atoms to metal centers . The synthesis of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could be adapted to synthesize the compound of interest by introducing the appropriate 1,3-dimethyl-5-phenoxy-1H-pyrazol moiety to the benzenesulfonamide framework.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structures of related compounds reveal significant differences in conformations, which can affect their interaction with biological targets . For example, the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides are not driven by steric effects but by weak intermolecular interactions . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show that different conformations can lead to variable dihedral angles and affect hydrogen bonding and stacking interactions . These structural analyses are relevant for understanding how the specific substituents in "N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide" might influence its overall conformation and biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their mechanism of action. For example, the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety involves cyclooxygenase-2 inhibitory activity, which is achieved through specific structural modifications . The synthesis of novel benzenesulfonamides from celecoxib involves selective oxidation, esterification, and hydrazinolysis, followed by reaction with benzaldehyde derivatives . These reactions highlight the versatility of the benzenesulfonamide scaffold and suggest potential pathways for the modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the thermal properties and decomposition kinetics of metal complexes with benzenesulfonamide ligands have been investigated, providing insights into their stability . The solubility, crystallinity, and intermolecular interactions of these compounds can affect their bioavailability and efficacy as drugs. The presence of specific functional groups, such as the 1,3-dimethyl-5-phenoxy-1H-pyrazol moiety, can alter these properties and thus the pharmacokinetic and pharmacodynamic profiles of the compound.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
Research has indicated that certain derivatives of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain. These properties suggest potential for development into therapeutic agents for treating inflammation and pain (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Several studies have synthesized derivatives that show promising antimicrobial activities against various bacteria and fungi, indicating potential use in combating microbial infections. The best performance in terms of antibacterial activity was observed in compounds with modifications that enhance their efficacy against specific pathogens (S. Y. Hassan, 2013; Nikulsinh Sarvaiya et al., 2019).
Anticancer Properties
Compounds derived from N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide have been investigated for their potential anticancer activities. Selected compounds demonstrated significant inhibition of cancer cell growth, suggesting their potential utility in cancer therapy (A. Bekhit et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-18(13-14-20-26(23,24)17-11-7-4-8-12-17)19(22(2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCIVUKWSTNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
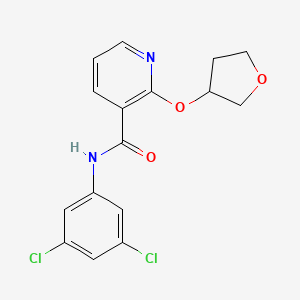
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)
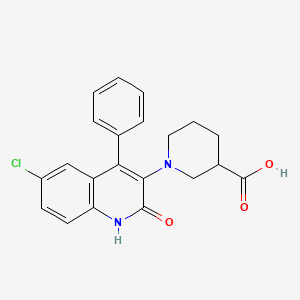
![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)
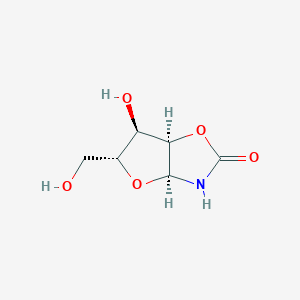
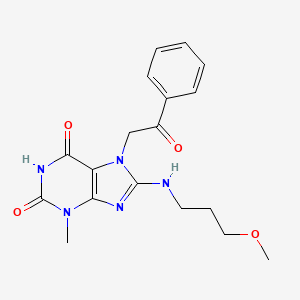
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)
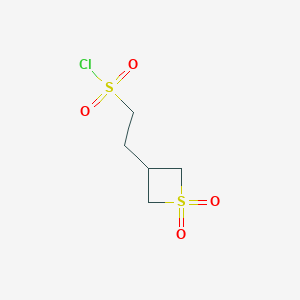

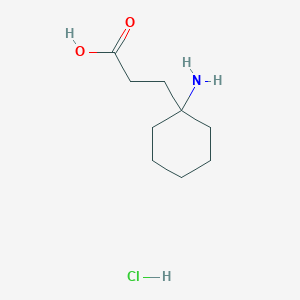
![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)